2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
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Description
2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, also known as BCFB, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Anticancer Properties
The brominated benzamide structure exhibits potential as an anticancer agent . Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it interferes with key cellular pathways, making it a promising candidate for further exploration in cancer therapy .
Anti-Inflammatory Activity
The chlorobenzoyl moiety in this compound contributes to its anti-inflammatory properties. It may modulate inflammatory responses by targeting specific enzymes or receptors involved in the immune system. Investigations into its effects on cytokine production and inflammation-related pathways are ongoing .
Antimicrobial Applications
The combination of bromine and chlorobenzoyl groups makes this compound interesting for antimicrobial research. It could potentially inhibit bacterial growth or disrupt biofilm formation. Researchers have explored its activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .
Photophysical Properties
The benzofuran ring system in this compound gives rise to unique photophysical properties. It absorbs light in the UV-visible range and exhibits fluorescence. Scientists have studied its behavior in various solvents and matrices, making it relevant for applications in sensors, imaging, and optoelectronic devices .
Drug Delivery Systems
Researchers have investigated the use of benzamide derivatives as carriers in drug delivery systems. The brominated benzamide structure could serve as a scaffold for attaching therapeutic payloads. By modifying the substituents, it may enhance drug solubility, stability, and targeted delivery .
Chemical Synthesis and Medicinal Chemistry
The synthesis of this compound involves interesting reactions, including bromination and amide coupling. Medicinal chemists can explore its derivatives to optimize pharmacological properties. By fine-tuning substituents, they may develop novel analogs with improved efficacy and reduced side effects .
properties
IUPAC Name |
2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO3/c1-13-17-11-10-16(26-23(28)18-4-2-3-5-19(18)24)12-20(17)29-22(13)21(27)14-6-8-15(25)9-7-14/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYHAXRGXGQPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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